molecular formula C19H14Cl2N6O2S B12146813 N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146813
M. Wt: 461.3 g/mol
InChI Key: UOKRRCRCMDBVNO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at the 4th position and a pyrazin-2-yl group at the 5th position. This compound belongs to a class of triazole-based acetamides studied for their anti-inflammatory, anti-exudative, and antiproliferative properties . Its structural complexity, combining heterocyclic aromatic systems (furan, pyrazine) and electron-withdrawing chlorine atoms, suggests tailored interactions with biological targets such as enzymes or receptors involved in inflammatory pathways.

Properties

Molecular Formula

C19H14Cl2N6O2S

Molecular Weight

461.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14Cl2N6O2S/c20-12-6-13(21)8-14(7-12)24-17(28)11-30-19-26-25-18(16-9-22-3-4-23-16)27(19)10-15-2-1-5-29-15/h1-9H,10-11H2,(H,24,28)

InChI Key

UOKRRCRCMDBVNO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic methods include:

    Formation of the Dichlorophenyl Group: This can be achieved through chlorination of a phenyl ring using reagents like chlorine gas or sulfuryl chloride.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Preparation of the Pyrazine Ring: Pyrazine rings are often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves coupling these ring systems through a sulfanyl acetamide linkage, often using reagents like thioacetic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes, such as cell division or protein synthesis, which may explain its observed biological activities.

Comparison with Similar Compounds

Anti-Exudative Activity

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) demonstrated 45–72% inhibition of exudate volume at 10 mg/kg in rat models, surpassing the reference drug diclofenac sodium (8 mg/kg, 58% inhibition) . While the target compound’s anti-exudative activity remains unquantified in the provided evidence, its 3,5-dichlorophenyl group is hypothesized to enhance efficacy due to increased electron-withdrawing effects and receptor affinity compared to non-halogenated analogues .

Antiproliferative Potential

Hydroxyacetamide derivatives with triazole substituents (e.g., FP1–12 in ) showed moderate activity against cancer cell lines, though structural differences (e.g., hydroxy vs. dichlorophenyl groups) limit direct comparison. The pyrazine ring in the target compound may confer unique interactions with nucleic acids or kinases, warranting further investigation.

Physicochemical and Spectroscopic Properties

NMR data for similar compounds () reveal that chemical shifts in the triazole and acetamide regions (δ 7.5–8.5 ppm for aromatic protons, δ 4.0–4.5 ppm for -SCH2-) remain consistent, indicating stable core conformations. Variations in shifts for furan (δ 6.2–7.4 ppm) and pyrazine (δ 8.3–9.1 ppm) protons suggest microenvironmental differences influenced by substituents .

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Analogues

Compound Name R1 (Aryl Group) R2 (Triazole-4) R3 (Triazole-5) Key Bioactivity Reference
Target Compound 3,5-dichlorophenyl Furan-2-ylmethyl Pyrazin-2-yl Anti-exudative (hypothesized)
N-(3,5-dimethoxyphenyl) analog 3,5-dimethoxyphenyl 4-methylphenyl 4-pyridinyl Not reported
Compound 3.1–3.21 Varied (e.g., 4-F, 3-NO2) 4-amino-5-(furan-2-yl) 45–72% exudate inhibition
FP1–12 (hydroxyacetamides) 2-hydroxyphenyl, phenyl Imidazol-5-one, phenyl Moderate antiproliferative

Table 2: NMR Chemical Shifts (ppm) for Key Protons

Proton Group Target Compound* Compound 3.1–3.21
Furan H-3, H-4 δ 6.3–7.1 (predicted) δ 6.2–7.4
Pyrazine H δ 8.5–9.0 (predicted)
Triazole-SCH2 δ 4.2–4.5 (predicted) δ 4.0–4.5
Aromatic (Cl-phenyl) δ 7.4–7.8 (predicted) δ 7.2–7.9

*Predicted based on structural analogues.

Research Findings and Structure-Activity Relationships (SAR)

  • Halogen vs. Alkoxy Groups : The 3,5-dichlorophenyl group likely improves metabolic stability and target binding over 3,5-dimethoxyphenyl, as chlorine’s electronegativity enhances dipole interactions .
  • Heteroaromatic Influence : Pyrazine’s dual nitrogen atoms may facilitate π-stacking or hydrogen bonding with biological targets, whereas furan’s oxygen could mediate solubility or regioselective interactions .
  • Anti-Exudative Optimization: Amino groups at the triazole 4th position (e.g., compounds 3.1–3.21) correlate with higher activity, suggesting that the target compound’s furan-2-ylmethyl substituent may require functionalization (e.g., amine derivatives) to maximize efficacy .

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates a triazole ring and exhibits potential biological activities. The unique structural features of this compound suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Dichlorophenyl group : This moiety enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Furan and Pyrazin groups : These heterocyclic compounds are known for their biological activity and can contribute to the overall pharmacological profile.
  • Triazole ring : This is a well-studied scaffold in drug design, known for its antifungal and antibacterial properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown promising results against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus, Escherichia coli0.125–8 μg/mL
Triazole Derivative BPseudomonas aeruginosa, Klebsiella pneumoniae0.5–16 μg/mL

The specific compound under discussion has been synthesized with modifications aimed at enhancing its antibacterial efficacy. Preliminary results suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of metabolic pathways.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, a related triazole compound was found to inhibit the enzyme ecKAS III, which plays a critical role in fatty acid synthesis in bacteria:

CompoundTarget EnzymeIC50 (µM)
Triazole Derivative CecKAS III5.6
Control (Kanamycin)ecKAS III7.3

These findings indicate that the compound may possess similar inhibitory properties, contributing to its antibacterial activity.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluating the antibacterial effects of various triazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced potency against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound was included in this evaluation due to its structural similarities.
  • Case Study on Antifungal Activity :
    Another investigation focused on the antifungal properties of triazole derivatives showed that modifications to the furan and pyrazin components could significantly affect activity against fungal pathogens such as Candida albicans. The specific compound's ability to inhibit fungal growth was assessed alongside other derivatives.

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